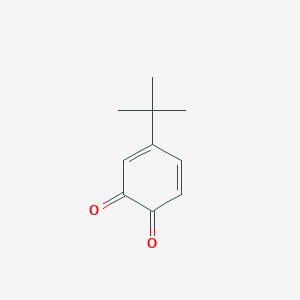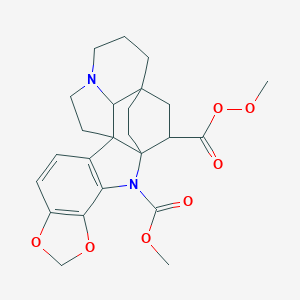![molecular formula C19H11NS B073760 Benzo[f][1]benzothieno[3,2-b]quinoline CAS No. 1491-10-7](/img/structure/B73760.png)
Benzo[f][1]benzothieno[3,2-b]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f][1]benzothieno[3,2-b]quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of benzothiophene and quinoline, which are known to have various biological activities. Benzo[f][1]benzothieno[3,2-b]quinoline has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Wirkmechanismus
The mechanism of action of benzo[f][1]benzothieno[3,2-b]quinoline is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit DNA topoisomerase, which is involved in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects:
Benzo[f][1]benzothieno[3,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Benzo[f][1]benzothieno[3,2-b]quinoline has several advantages for lab experiments, including its broad-spectrum activity against various microorganisms and its potential as a fluorescent probe and photosensitizer. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
The potential applications of benzo[f][1]benzothieno[3,2-b]quinoline in various fields of scientific research are vast, and several future directions have been proposed. These include the development of more efficient synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in the fields of nanotechnology and materials science.
In conclusion, benzo[f][1]benzothieno[3,2-b]quinoline is a promising compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated, and its potential as a therapeutic agent and a probe for various applications is still being explored.
Synthesemethoden
The synthesis of benzo[f][1]benzothieno[3,2-b]quinoline involves a multi-step process that includes the condensation of 2-aminobenzothiophene with an aldehyde or ketone, followed by cyclization and further functionalization. Various synthetic methods have been reported in the literature, including the use of metal catalysts, microwave irradiation, and solvent-free conditions.
Wissenschaftliche Forschungsanwendungen
Benzo[f][1]benzothieno[3,2-b]quinoline has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
1491-10-7 |
|---|---|
Produktname |
Benzo[f][1]benzothieno[3,2-b]quinoline |
Molekularformel |
C19H11NS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H |
InChI-Schlüssel |
VXAKDCGUCHZXLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
Andere CAS-Nummern |
1491-10-7 |
Synonyme |
Benzo[f][1]benzothieno[3,2-b]quinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)




